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Executive Summary: This guide provides a comprehensive technical overview of the highly
branched alkane, 3,4-Diethyl-2,5-dimethylhexane. A critical point of clarification is addressed
at the outset: the user-provided CAS number 1069-33-6 is correctly associated with 2,5-
Diaminohexanedioic acid, not the named alkane. This document will focus on the correct
compound, 3,4-Diethyl-2,5-dimethylhexane, which is assigned CAS Number 62184-95-6.[1]

[2]

This whitepaper delves into the structural characteristics, physicochemical properties,
stereochemical complexity, and spectroscopic analysis of 3,4-Diethyl-2,5-dimethylhexane. A
plausible, detailed laboratory-scale synthesis is proposed, grounded in established
organometallic chemistry, to provide a practical framework for researchers. Furthermore, the
guide explores the broader context of highly branched alkanes in industrial and pharmaceutical
applications, followed by essential safety and handling protocols.

Compound Identification and Structural Elucidation
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Correcting the Record: CAS Number Disambiguation

It is imperative to begin by clarifying a significant discrepancy in the initial query. The Chemical
Abstracts Service (CAS) registry, the global standard for chemical substance identification,
assigns distinct numbers to unique chemical structures.

e 3,4-Diethyl-2,5-dimethylhexane: The correct CAS Registry Number is 62184-95-6.[1][2]

o CAS Number 1069-33-6: This number correctly identifies 2,5-Diaminohexanedioic acid, a
diamino acid with the molecular formula CeH12N20a.

This guide will proceed with a detailed analysis of the named compound, 3,4-Diethyl-2,5-
dimethylhexane.

IUPAC Nomenclature and Molecular Structure

3,4-Diethyl-2,5-dimethylhexane is a saturated acyclic hydrocarbon.[3] Its structure is based
on a six-carbon hexane main chain, with methyl groups at positions 2 and 5, and ethyl groups
at positions 3 and 4.

Molecular Formula: Ci2H26[1]

Molecular Weight: 170.33 g/mol [1]

Canonical SMILES: CCC(C(C)C)C(CC)C(C)C[1]

INChl Key: WCPAKUFSQFCWTQ-UHFFFAOYSA-N[1]

The structure of this molecule is characterized by significant branching, which profoundly
influences its physical properties, such as boiling point and viscosity, when compared to its
linear isomer, n-dodecane.

Caption: 2D Chemical Structure of 3,4-Diethyl-2,5-dimethylhexane.

Stereochemical Complexity

The structure of 3,4-Diethyl-2,5-dimethylhexane contains four chiral centers at carbons 2, 3,
4, and 5. Each of these carbons is bonded to four different substituent groups, giving rise to a
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large number of possible stereoisomers (24 = 16). The specific stereochemistry of a sample
would significantly impact its chiroptical properties, although it has a lesser effect on bulk
physical properties like boiling point and density. For many applications, it is used as a mixture
of isomers.[2]

Physicochemical Properties

The high degree of branching in 3,4-Diethyl-2,5-dimethylhexane results in a more compact
molecular shape compared to its linear isomer, n-dodecane. This reduces the surface area
available for intermolecular van der Waals forces, leading to a lower boiling point.

Property Value Source

Molecular Weight 170.33 g/mol PubChem[1]
Molecular Formula Ci2H26 PubChem[1]
XLogP3-AA (Lipophilicity) 5.6 PubChem[1]

Boiling Point (Predicted) 1935+3.0°C Pu?Chem (via.

SpringerMaterials)[1]

Density (Predicted) 0.768 £ 0.06 g/cm3 PubChem[1]

Vapor Pressure (Predicted) 0.8 £ 0.1 mmHg at 25°C PubChem[1]
Hydrogen Bond Donors 0 PubChem[1]
Hydrogen Bond Acceptors 0 PubChem|[1]

Synthesis and Purification

The targeted synthesis of a specific, highly-branched alkane like 3,4-Diethyl-2,5-
dimethylhexane is a non-trivial task that requires precise C-C bond formation, contrasting with
industrial bulk methods like catalytic cracking or isomerization which produce complex
mixtures.[4] A plausible laboratory approach would involve the coupling of smaller
organometallic reagents.
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Proposed Synthetic Workflow: Grighard Reagent
Coupling
This protocol outlines a conceptual two-step synthesis starting from 3-chloro-2-methylpentane.

The core logic is to form a key C-C bond between two Ce fragments via a Grignard reaction
followed by reduction.

Step 1: Synthesis of 3,4-Diethyl-2,5-dimethylhexan-3-ol

o Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a reflux condenser with a drying tube (CaClz), and a pressure-equalizing
dropping funnel under an inert atmosphere (Nitrogen or Argon).

e Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small
volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

e Slowly add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the
dropping funnel to the magnesium suspension. Maintain a gentle reflux through controlled
addition or gentle heating. The disappearance of the magnesium and formation of a cloudy
grey solution indicates the formation of the Grignard reagent, sec-hexylmagnesium bromide.

o Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-
methyl-3-hexanone (1.0 eq) in anhydrous diethyl ether dropwise. The causality here is the
nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon of the
ketone.

e Quenching: After the addition is complete and the reaction has stirred for 1-2 hours at room
temperature, slowly and carefully quench the reaction by adding a saturated aqueous
solution of ammonium chloride (NH4Cl). This protonates the intermediate alkoxide and
neutralizes excess Grignard reagent.

o Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol,
3,4-diethyl-2,5-dimethylhexan-3-ol.

Step 2: Deoxygenation of the Tertiary Alcohol to the Alkane
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» Barton-McCombie Deoxygenation: This is a reliable method for removing a hydroxyl group.

e Thionoformate Formation: Dissolve the crude alcohol from Step 1 in an aprotic solvent (e.g.,
anhydrous toluene). Add phenyl chlorothionoformate (1.2 eq) and a base such as DMAP
(catalytic) or pyridine (as solvent and base). Stir at room temperature until TLC or GC-MS
analysis indicates complete conversion to the thionocarbonate intermediate.

» Radical Reduction: To the solution of the thionocarbonate, add tributyltin hydride ((Bu)sSnH)
(1.5 eq) and a radical initiator such as AIBN (catalytic amount). Heat the mixture to reflux
(approx. 80-110°C, depending on solvent). The tin hydride mediates a radical chain reaction
that cleaves the C-O bond.

» Final Workup: Cool the reaction mixture. Remove the tin byproducts, often by washing with
aqueous KF or by column chromatography on silica gel. The solvent is removed under
reduced pressure, and the resulting crude alkane is purified by fractional distillation to yield
pure 3,4-Diethyl-2,5-dimethylhexane.

Step2b
Step 2a 1.PhOC(S)CI Radical Reduction ) )
2. (Bu)3SnH, AIBN u 3.4-Diethyl-2,5-dimethylhexane

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,4-Diethyl-2,5-dimethylhexane.

Spectroscopic Analysis and Structural Verification

The unambiguous identification of 3,4-Diethyl-2,5-dimethylhexane relies on a combination of
spectroscopic techniques. While a specific, published spectrum for this exact isomer is not
readily available, its spectral features can be reliably predicted based on the analysis of similar
branched alkanes.
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Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes are characterized by
extensive fragmentation. The molecular ion (M*) peak at m/z = 170 is expected to be of very
low abundance or completely absent.[5] Fragmentation preferentially occurs at the branching
points to form more stable secondary and tertiary carbocations.[6]

Expected Fragmentation Pattern:

o Cleavage: The C-C bonds at the heavily substituted C3 and C4 positions are prone to
cleavage.

e Major Fragments: Loss of an ethyl radical (M-29) to yield an ion at m/z 141, and loss of a
propyl radical (M-43) to yield an ion at m/z 127 are likely. Further fragmentation would lead to
a complex pattern of smaller alkyl cations (e.g., m/z = 43, 57, 71, 85).[5][6] The most stable
carbocations formed will typically result in the most abundant peaks (the base peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's complex and asymmetric nature, the *H and 3C NMR spectra are
expected to be complex, with many overlapping signals.

IH NMR:

» Chemical Shift Regions: All signals will appear in the characteristic alkane region of ~0.8-1.7
ppm.

 Signal Multiplicity: The methyl protons (CHs) will appear as doublets (if adjacent to a single
CH) or triplets (if part of an ethyl group). The methylene (CHz) and methine (CH) protons will
show complex, overlapping multiplets due to coupling with multiple, non-equivalent
neighboring protons.

BC NMR:

 Signal Count: Due to stereoisomerism and the lack of symmetry, a mixture of isomers could
show more than the 6 unique carbon signals expected for a single stereocisomer.

o Predicted Chemical Shifts (for one diastereomer):
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Predicted Chemical Shift

Carbon Position Rationale
(ppm)
) Standard terminal methyl
C1, C6 (Primary CHs) ~11-15
groups.
Methine carbons adjacent to
C2, C5 (Secondary CH) ~30-35
other alkyl groups.
] Highly substituted methine
C3, C4 (Tertiary CH) ~40-48 ) ]
carbons, shifted downfield.
Methyl groups on a secondary
Methyls on C2, C5 ~18-22
carbon.
Methylene groups in ethyl
Ethyl CH2 ~25-30 y aroup Y
substituents.
Terminal methyls of the ethyl
Ethyl CHs ~10-14

groups.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and dominated by C-H bond vibrations.[7]
e C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm~1 region.

e C-H Bending: Absorptions around 1450-1470 cm~1 (scissoring) and 1370-1380 cm~1 (methyl
rock).[7] The absence of significant peaks outside these regions (e.g., no C=0, O-H, or C=C
bands) is a strong confirmation of a pure, saturated alkane structure.

Applications and Relevance to Drug Development

While 3,4-Diethyl-2,5-dimethylhexane does not have specific, high-profile applications, highly
branched alkanes (isoparaffins) are valuable in several areas relevant to the pharmaceutical
and chemical industries.

 Inert Solvents and Media: Their low reactivity and specific solvency characteristics make
them suitable as non-polar, aprotic solvents for organic synthesis or as reaction media where
inertness is critical.[8]
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Formulation Excipients: In drug development, hydrocarbons can be used in topical
formulations like ointments and creams. More advanced structures, such as semifluorinated
alkanes (SFAs), which combine alkane and perfluorocarbon segments, are emerging as
novel drug carriers, especially in ophthalmology, due to their ability to dissolve lipophilic
drugs and their unique interfacial properties.[9][10] The principles of using a biocompatible,
non-polar liquid carrier are directly applicable.

Lubricants and Specialty Fluids: The branched structure imparts a low freezing point and
specific viscosity, making such compounds useful as components in high-performance
lubricants and hydraulic fluids, including those used in specialized laboratory and
manufacturing equipment.[6]

Reference Standards: Pure isomers of complex alkanes serve as crucial reference
standards in analytical chemistry, particularly in geochemistry and environmental analysis for
identifying components in complex hydrocarbon mixtures.

Safety and Handling

As a Ci2 hydrocarbon, 3,4-Diethyl-2,5-dimethylhexane is a flammable liquid. Safe handling is
paramount and should adhere to standard protocols for flammable organic compounds.

o GHS Hazards (Predicted):

[¢]

Flammable Liquid (Category 3 or 4)

o

Aspiration Hazard (Category 1)

o

Skin Irritant (Category 2)

[¢]

May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure,
Category 3)

Experimental Protocol for Safe Handling:

» Engineering Controls: All handling of the liquid should be performed inside a certified
chemical fume hood to prevent the accumulation of flammable vapors.[11]
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« Ignition Source Control: Ensure the work area is completely free of ignition sources,
including open flames, hot plates, and non-intrinsically safe electrical equipment (stirrers,
vacuum pumps).[11] Use spark-proof tools.

o Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
o Nitrile gloves
o Chemical splash goggles
o Flame-resistant lab coat

o Grounding and Bonding: When transferring significant quantities of the liquid between metal
containers, bond the containers together and ground the dispensing container to prevent the
buildup of static electricity, which can ignite vapors.

o Storage: Store in a tightly sealed, properly labeled container within a dedicated, ventilated
flammable liquids storage cabinet. Segregate from oxidizing agents.

» Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand). Do
not use combustible materials like paper towels for large spills. Collect the absorbed material
in a sealed container for proper hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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